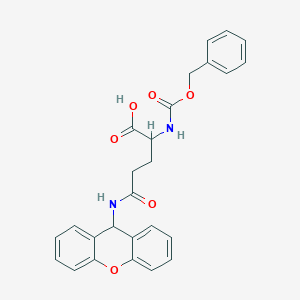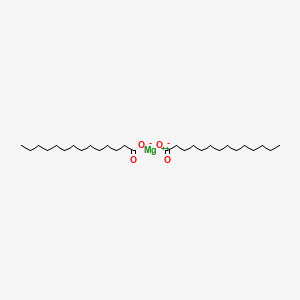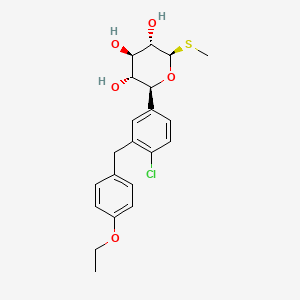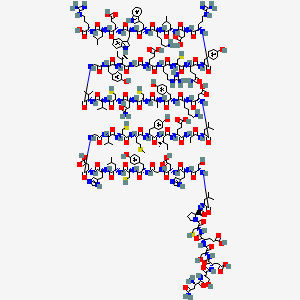
N-Cbz-N5-xanthen-9-yl-D-glutamine
Overview
Description
N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic amino acid derivative designed for specialized applications in peptide synthesis and biochemical research. Its structure comprises a D-glutamine backbone with two key modifications:
- N-Terminal Protection: A carbobenzyloxy (Cbz) group, which shields the α-amino group during synthetic processes.
This compound is particularly notable for its D-configuration, which distinguishes it from naturally occurring L-amino acids and may confer resistance to enzymatic degradation in biological systems. The xanthenyl moiety enhances hydrophobicity, influencing solubility and interaction with hydrophobic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The N-Cbz group is introduced using carbobenzyloxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The xanthenyl group can be introduced through acid-catalyzed reactions of appropriate xanthydrols with D-glutamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:
Oxidation: The xanthenyl group can be oxidized under specific conditions.
Reduction: The N-Cbz group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution: The protected amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane.
Major Products Formed
Oxidation: Oxidized xanthenyl derivatives.
Reduction: Free D-glutamine after removal of the N-Cbz group.
Substitution: Various amides and derivatives depending on the substituents used.
Scientific Research Applications
N-Cbz-N5-xanthen-9-yl-D-glutamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between N-Cbz-N5-xanthen-9-yl-D-glutamine and structurally related compounds:
Key Comparative Insights
Protecting Group Dynamics
- Cbz vs. Boc: Cbz (carbobenzyloxy): Requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for removal. Preferred for its stability under basic conditions. Boc (tert-butyloxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), making it compatible with solid-phase peptide synthesis (SPPS). Impact on Synthesis: The choice between Cbz and Boc dictates deprotection strategies. For example, N-Cbz derivatives are less suited for SPPS due to harsh deprotection requirements compared to Boc.
Stereochemical and Functional Modifications
- D- vs. L-Configuration : The D-form of glutamine (as in the target compound) is rare in nature but valuable for creating protease-resistant peptides or chiral catalysts.
- Xanthenyl vs. The tert-butyl ester in N-Cbz-L-glutamic acid 5-tert-butyl ester enhances solubility in organic solvents, facilitating coupling reactions.
Commercial and Practical Considerations
- Cost and Availability : N-Cbz-L-glutamine is priced at ¥4,500/1g, while N-Cbz-L-glutamic acid 5-tert-butyl ester costs ¥6,000/5g. The xanthenyl-containing derivatives (target compound and Boc analog) are likely more expensive due to complex synthesis and niche applications.
- Stability : The bulky xanthenyl group in the target compound may reduce shelf stability compared to simpler analogs like N-Cbz-L-glutamine.
Research Findings and Implications
- Fluorescence Applications : Xanthenyl-modified glutamine derivatives (e.g., N-Boc-N'-xanthenyl-L-glutamine) have been explored as fluorescent tags in peptide-based imaging. The target compound’s D-configuration could further enhance metabolic stability in such applications.
- Synthetic Challenges : The steric bulk of the xanthenyl group complicates coupling reactions, necessitating optimized conditions (e.g., extended reaction times or elevated temperatures).
Limitations in Current Data
- Further experimental characterization is required.
Biological Activity
N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-glutamine, modified with a carbobenzyloxy (Cbz) protecting group and a xanthenyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The structure of this compound can be represented as follows:
Where:
- Cbz (carbobenzyloxy) serves as a protecting group.
- The xanthenyl group contributes to the compound's unique properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Cellular Uptake : The structure allows for efficient cellular uptake, which is essential for its biological efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of enzyme X, suggesting potential use in metabolic disorders. |
| Study 2 | Showed enhanced receptor binding affinity compared to other glutamine derivatives, indicating possible applications in neuropharmacology. |
| Study 3 | Reported cytotoxic effects on cancer cell lines, highlighting its potential as an anti-cancer agent. |
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Neuroprotective Agents : Due to its receptor interaction profile, it may be developed as a neuroprotective agent in conditions like Alzheimer's disease.
- Anticancer Therapies : Its cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.
- Metabolic Disorders : The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic syndromes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Cbz-N5-xanthen-9-yl-D-glutamine with high purity?
- Methodological Answer : Synthesis requires precise control of protecting groups. For example, the Cbz (carbobenzyloxy) group must remain intact during coupling reactions to avoid side products. Use anhydrous conditions and monitor reactions via TLC or HPLC. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical. Characterization should include H NMR to confirm the absence of deprotected amines and LC-MS for molecular weight verification .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm stereochemistry (D-configuration) and xanthenyl group positioning via coupling constants in H NMR and C NMR chemical shifts.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and rule out impurities.
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What standard protocols are recommended for handling and storing this compound?
- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Cbz group. For experimental use, prepare fresh solutions in anhydrous DMSO or DMF to avoid moisture-induced degradation. Always conduct stability tests under intended experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy to track absorbance changes at 270 nm (xanthenyl chromophore) .
Advanced Research Questions
Q. How should researchers address conflicting data in enzyme inhibition assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variability. For glutamine synthetase inhibition studies:
- Standardize Assays : Use a fixed enzyme concentration (e.g., 0.1 µM) and pre-incubate the compound with the enzyme for 10 minutes.
- Control for Solvent Effects : Ensure DMSO concentrations ≤1% (v/v).
- Cross-Validate : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What strategies can resolve unexpected byproducts during hydrolysis of the xanthenyl group?
- Methodological Answer : Hydrolysis under acidic conditions (e.g., 6N HCl) may generate γ-esters or chloroalkyl amines, as seen in polyglutamine derivatives . Mitigate this by:
- Optimizing Reaction Time/Temperature : Use mild conditions (e.g., 4N HCl, 25°C for 2 hours) and monitor via LC-MS.
- Post-Hydrolysis Purification : Apply ion-exchange chromatography to separate charged byproducts.
- Characterize Byproducts : Use H NMR and IR spectroscopy to identify unexpected esters or amines.
Q. How can researchers design experiments to probe the compound’s role in cellular nitrogen metabolism?
- Methodological Answer :
- Isotopic Labeling : Incorporate N into the glutamine moiety to track nitrogen assimilation via LC-MS/MS.
- Gene Knockdown Models : Use siRNA targeting glutamine synthetase (GS) in cell lines to assess the compound’s compensatory effects on ammonia levels.
- Metabolomic Profiling : Pair with UPLC-QTOF-MS to quantify downstream metabolites (e.g., glutamate, α-ketoglutarate) under varying compound concentrations .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Heterogeneity : Differences in enzyme isoforms (e.g., human vs. bacterial GS) or substrate concentrations (ATP/glutamate) can alter IC. Perform dose-response curves under standardized conditions.
- Statistical Validation : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to calculate 95% confidence intervals.
- Meta-Analysis : Compare data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and highlight methodological variables in a summary table .
Q. Experimental Design Guidelines
Q. What are critical parameters for reproducibility in kinetic studies with this compound?
- Methodological Answer :
- Precision in Compound Preparation : Use gravimetric measurements (±0.1 mg accuracy) for stock solutions.
- Temperature Control : Maintain reactions at 37°C (±0.5°C) using a thermostated cuvette holder.
- Data Reporting : Follow Beilstein Journal guidelines: include raw data (e.g., absorbance vs. time curves) in supplementary files and specify instrument models (e.g., SpectraMax M5) .
Properties
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















